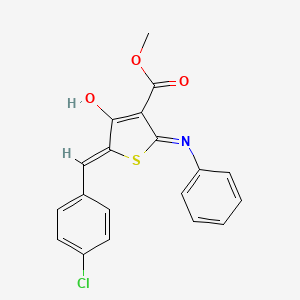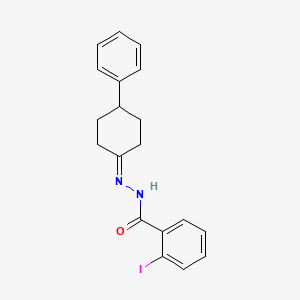
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide, also known as BCPA, is a synthetic compound that has been extensively studied for its potential use as a herbicide. It belongs to the family of phenoxyacetamide herbicides, which are widely used in agriculture to control the growth of weeds. BCPA has been shown to be effective against a broad range of weeds, making it a promising candidate for use in crop protection.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide involves the inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. This compound binds to the biotin carboxylase domain of ACC, preventing the binding of biotin and the subsequent carboxylation of acetyl-CoA. This leads to a depletion of malonyl-CoA, which is required for the biosynthesis of fatty acids. As a result, the growth and development of the target weeds is inhibited, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on plants. It inhibits the biosynthesis of fatty acids, leading to a depletion of membrane lipids and storage lipids. This can affect the membrane integrity and energy metabolism of the plants, leading to their death. This compound has also been shown to affect the expression of several genes involved in lipid metabolism and stress response.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide has several advantages as a herbicide for lab experiments. It is effective against a broad range of weeds, making it a useful tool for studying weed control. It is also relatively easy to synthesize and has a long shelf life, making it readily available for use in experiments. However, this compound also has some limitations. It can be toxic to non-target organisms, including humans and animals, and care should be taken when handling it. In addition, its effectiveness can be affected by environmental factors, such as temperature and moisture.
Zukünftige Richtungen
There are several future directions for research on 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide. One area of interest is the development of new derivatives of this compound that are more effective and selective against weeds. Another area of interest is the study of the environmental fate and transport of this compound, including its persistence in soil and potential for leaching into groundwater. Finally, there is a need for further research on the potential ecological impacts of this compound on non-target organisms, including both plants and animals.
Synthesemethoden
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide involves several steps, starting with the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-bromo-4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 5-chloro-2-methoxyaniline to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide has been extensively studied for its potential use as a herbicide. It has been shown to be effective against a broad range of weeds, including both monocots and dicots. This compound works by inhibiting the biosynthesis of fatty acids, which are essential for the growth and development of plants. This leads to the death of the target weeds, while leaving the crop plants unharmed.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c1-21-14-5-3-10(18)7-12(14)19-15(20)8-22-13-4-2-9(17)6-11(13)16/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCPFRAGUZNYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B6116852.png)

![2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6116877.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6116878.png)

![2-[1-(2-methylbenzyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116896.png)
![2-[(benzylthio)methyl]-4(3H)-quinazolinone](/img/structure/B6116900.png)
![methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate](/img/structure/B6116907.png)

![3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6116919.png)

![8-ethyl-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6116927.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)

